![molecular formula C36H66NO28PS B1245697 6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)

6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

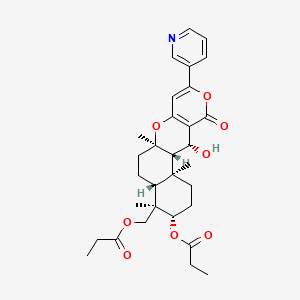

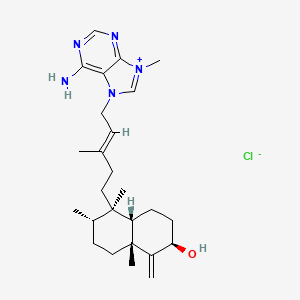

[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a tetrasaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Glycosyl Phosphatidylinositol (GPI) Anchors

Mayer and Schmidt (1999) explored the synthesis of a GPI anchor of yeast, which is a complex molecule similar to the specified compound. Their work involved the synthesis of various building blocks, including α-glucosaminyl inositol and tetramannosyl components, which are structurally related to the compound . This research is significant for understanding GPI anchor synthesis, a crucial element in cellular biology, particularly in membrane protein anchoring (Mayer & Schmidt, 1999).

Advancements in Stereoselective Synthesis

Casero et al. (1996) conducted research on the stereoselective synthesis of isosteric phosphono analogues of N-acetyl-alpha-D-glucosamine 1-phosphate and N-acetyl-alpha-D-mannosamine 1-phosphate. These compounds are structurally related to the specified chemical, highlighting the importance of stereochemistry in the synthesis of complex saccharides and their analogues. This study contributes to the broader field of carbohydrate chemistry and its applications in medicinal chemistry and biology (Casero et al., 1996).

Novel Approaches in Carbohydrate Chemistry

Crich and Dudkin (2000) and Crich and Yao (2004) investigated efficient methods for synthesizing complex carbohydrates, including beta-mannopyranosyl phosphoisoprenoids and 6-deoxy sugars from mannosyl glycosyl donors. These studies contribute to the understanding of carbohydrate synthesis, particularly in creating complex structures that resemble parts of the specified compound. Their research has implications for developing new synthetic routes and understanding carbohydrate behavior in biological systems (Crich & Dudkin, 2000); (Crich & Yao, 2004).

Solubility Studies and Physical Properties

Gong et al. (2012) studied the solubility of various saccharides, including mannose, in ethanol-water solutions. Understanding the solubility and physical properties of saccharides is essential for applications in pharmaceutical formulation and biotechnology. Their research offers insights into how complex saccharides, related to the specified compound, behave in different solvent systems (Gong et al., 2012).

Novel Water-Soluble Phosphorus Compounds

Gonschorowsky et al. (2006) synthesized new functionalized water-soluble phosphorus compounds using cyclohexyl-substituted (hydroxymethyl)phosphane. This study is relevant for understanding the behavior and potential applications of phosphorus compounds in aqueous environments, which could be extrapolated to similar compounds like the specified chemical (Gonschorowsky et al., 2006).

Implications in Signal Transduction and Biological Processes

Jaworek et al. (1999) synthesized a trisaccharide related to insulin signal transduction, highlighting the importance of complex saccharides in biological signaling pathways. This research provides a context for understanding how structurally complex saccharides, similar to the specified compound, can play a role in crucial biological processes (Jaworek et al., 1999).

Eigenschaften

Produktname |

6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate |

|---|---|

Molekularformel |

C36H66NO28PS |

Molekulargewicht |

1023.9 g/mol |

IUPAC-Name |

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-5-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate |

InChI |

InChI=1S/C36H66NO28PS/c37-15-19(44)29(13(9-40)60-33(15)63-30-25(50)22(47)23(48)26(51)31(30)65-66(54,55)57-5-3-1-2-4-6-67)62-35-28(53)21(46)18(43)14(61-35)10-56-36-32(24(49)17(42)12(8-39)59-36)64-34-27(52)20(45)16(41)11(7-38)58-34/h11-36,38-53,67H,1-10,37H2,(H,54,55)/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29-,30-,31-,32+,33-,34-,35-,36+/m1/s1 |

InChI-Schlüssel |

UMFDQWBXDZZOKA-RSEXLHEFSA-N |

Isomerische SMILES |

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)N)O)O)O)O |

Kanonische SMILES |

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)N)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)

![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-3,1-propanediyl]bis-](/img/structure/B1245619.png)

![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol](/img/structure/B1245632.png)

![(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione](/img/structure/B1245634.png)